Product packaging for 3-[(4-Fluorobenzyl)thio]propanoic acid(Cat. No.:CAS No. 23912-15-4)

3-[(4-Fluorobenzyl)thio]propanoic acid

Cat. No.: B1273577
CAS No.: 23912-15-4
M. Wt: 214.26 g/mol
InChI Key: YZLXUAJXYSPKAE-UHFFFAOYSA-N
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Description

Contextual Significance of Organofluorine and Organosulfur Compounds in Chemical Research

The strategic incorporation of fluorine and sulfur into organic molecules has become a cornerstone of modern chemical and medicinal research. Organofluorine compounds are of particular interest due to the unique properties conferred by the fluorine atom, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. wikipedia.orgalfa-chemistry.com These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.comtaylorandfrancis.com Consequently, fluorine is found in approximately 20% of all pharmaceuticals. wikipedia.orgtaylorandfrancis.com

Similarly, organosulfur compounds are integral to numerous areas of chemical research and are found in a wide array of biologically active molecules, including essential amino acids like cysteine and methionine, and antibiotics such as penicillin. britannica.comwikipedia.orgjmchemsci.com The sulfur atom's ability to exist in various oxidation states and to form diverse functional groups contributes to the structural and functional diversity of these compounds. nih.gov In chemical synthesis, organosulfur compounds are valued as versatile reagents and building blocks. britannica.comnih.gov

Overview of Propanoic Acid Scaffolds in Bioactive Molecule Design

Propanoic acid, also known as propionic acid, and its derivatives are fundamental scaffolds in the design of bioactive molecules. ontosight.aidrugbank.com This three-carbon carboxylic acid is a naturally occurring substance and a key metabolite in various biological pathways. creative-proteomics.comwikipedia.org In medicinal chemistry, the propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. The carboxylic acid group can participate in crucial interactions with biological targets, such as enzymes and receptors. quora.com The versatility of the propanoic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological properties. nih.govresearchgate.net

Research Scope and Potential of 3-[(4-Fluorobenzyl)thio]propanoic Acid

This compound integrates key structural features from the aforementioned areas: a fluorine atom on a benzyl (B1604629) group, a thioether linkage, and a propanoic acid backbone. This combination of a fluorinated aromatic ring, a sulfur-containing linker, and a carboxylic acid functional group makes it a compound of interest for further investigation. While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components suggest a potential for biological activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored for their anticancer and antimicrobial properties. mdpi.comnih.gov Furthermore, various substituted 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and studied for their antimicrobial activity. mdpi.com The presence of the 4-fluorobenzyl group is significant, as this moiety is found in numerous pharmacologically active compounds. The thioether and propanoic acid components provide sites for potential metabolic activity and interaction with biological systems.

The table below outlines the basic chemical properties of this compound.

PropertyValue
CAS Number 23912-15-4
Molecular Formula C10H11FO2S
Molecular Weight 214.26 g/mol

Data sourced from available chemical supplier information. sigmaaldrich.com

Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully elucidate its potential in chemical and biological research. The structural precedents set by related organofluorine, organosulfur, and propanoic acid-containing molecules provide a strong rationale for its investigation as a potential scaffold for the development of new bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2S B1273577 3-[(4-Fluorobenzyl)thio]propanoic acid CAS No. 23912-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXUAJXYSPKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394201
Record name 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23912-15-4
Record name 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorobenzyl Thio Propanoic Acid

Established Synthetic Routes to 3-[(4-Fluorobenzyl)thio]propanoic Acid Analogues

The foundational synthesis of this compound analogs relies on well-established organic reactions that are both reliable and versatile. These methods primarily involve the formation of the key thioether bond and the functionalization of the carboxylic acid group.

Nucleophilic Substitution Reactions in Thioether Formation

A primary and straightforward method for the synthesis of this compound is through a nucleophilic substitution reaction. This reaction typically involves the use of 3-mercaptopropionic acid, which contains a reactive thiol group. atamankimya.comatamanchemicals.comwikipedia.orgatamankimya.com The thiol group can be deprotonated by a base to form a thiolate anion, which then acts as a potent nucleophile. masterorganicchemistry.com This thiolate can then react with an electrophile, such as 4-fluorobenzyl halide (e.g., bromide or chloride), in an SN2 reaction to form the desired thioether. masterorganicchemistry.com The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield.

This method is widely applicable for creating a variety of thioethers and benefits from the ready availability of the starting materials. acsgcipr.org The bifunctional nature of 3-mercaptopropionic acid, possessing both a nucleophilic thiol and a carboxylic acid, makes it a valuable building block in organic synthesis. atamankimya.comjindunchemistry.com

Carboxylic Acid Functionalization Approaches

The presence of the carboxylic acid moiety in this compound opens up numerous avenues for further functionalization. Standard organic chemistry transformations can be applied to this group to generate a wide array of derivatives. For instance, the carboxylic acid can be converted to esters through Fischer esterification with various alcohols, or to amides by reacting with amines in the presence of a coupling agent. These reactions allow for the modification of the molecule's physical and chemical properties. The dual functionality of molecules like 3-mercaptopropionic acid makes them versatile in both biological and industrial applications. atamankimya.com

Transition Metal Catalysis in C-S Bond Formation (e.g., Palladium, Nickel)

In recent years, transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. nih.govrsc.org Palladium and nickel catalysts are particularly effective in promoting the coupling of thiols with aryl halides or pseudohalides to form aryl thioethers. nih.govacsgcipr.org These methods offer an alternative to traditional nucleophilic substitution, especially for less reactive aryl partners. acsgcipr.org The general mechanism involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The use of specific ligands is often critical to the success of these reactions. acsgcipr.org This approach provides a versatile route to a broad range of thioether derivatives under relatively mild conditions. researchgate.net

Decarbonylative Thioetherification Strategies

An innovative approach to thioether synthesis is through decarbonylative thioetherification. This method involves the conversion of thioesters or carboxylic acids into thioethers, with the expulsion of a carbonyl group. acs.org Nickel and palladium catalysts have been successfully employed to facilitate this transformation. acs.orgrsc.orgnih.gov For instance, a carboxylic acid can be coupled with a thiol in a nickel-catalyzed reaction to produce the corresponding thioether. nih.gov This strategy is advantageous as it utilizes readily available carboxylic acids as starting materials. nih.govrsc.org The reaction demonstrates broad functional group tolerance, making it applicable to the synthesis of complex molecules. rsc.org

Advanced Synthetic Strategies for Complex this compound Derivatives

To access more structurally complex derivatives of this compound, particularly those incorporating heterocyclic moieties, advanced synthetic strategies are employed. These methods often involve multicomponent reactions and annulation techniques to build intricate molecular architectures.

Multicomponent Reactions and Heterocyclic Annulation (e.g., Thiazole (B1198619), Oxadiazole, Thiadiazole)

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules in a single step by combining three or more reactants. researchgate.net This approach is particularly useful for constructing heterocyclic rings. For instance, the carboxylic acid group of a this compound derivative can serve as a starting point for the synthesis of various heterocycles.

Thiazoles: Thiazole derivatives can be synthesized through various methods, including the well-known Hantzsch synthesis. nih.gov More advanced, one-pot multicomponent reactions can also be employed, reacting components like aldehydes, isothiocyanates, and alkyl bromides to form the thiazole ring. nih.gov A this compound derivative could potentially be incorporated into such a reaction scheme.

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from carboxylic acids. mdpi.com One method involves the reaction of a carboxylic acid with an acyl hydrazide, followed by cyclodehydration, often promoted by reagents like phosphorus oxychloride. mdpi.com One-pot syntheses have also been developed, for example, by reacting carboxylic acids with N-isocyaniminotriphenylphosphorane, followed by a copper-catalyzed coupling. nih.gov 1,2,4-Oxadiazoles can be prepared in a one-pot synthesis from carboxylic acids and nitriles. acs.orglookchem.com

Thiadiazoles: 1,3,4-Thiadiazole derivatives are frequently synthesized from thiosemicarbazide (B42300) or its derivatives. ijiras.comjocpr.com The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride leads to the formation of the thiadiazole ring. jocpr.comekb.egnih.gov Propylphosphonic anhydride (B1165640) has also been used as an efficient reagent for this one-pot synthesis. sbq.org.br

These advanced synthetic methods allow for the creation of novel and complex derivatives of this compound, expanding the chemical space for potential applications.

Table of Synthetic Methodologies

Methodology Reactants Key Features
Nucleophilic Substitution 3-mercaptopropionic acid, 4-fluorobenzyl halide Direct formation of thioether bond.
Carboxylic Acid Functionalization This compound, Alcohols/Amines Versatile for creating esters and amides.
Transition Metal Catalysis Thiol, Aryl halide, Pd or Ni catalyst Mild conditions, broad substrate scope. nih.govacsgcipr.orgresearchgate.net
Decarbonylative Thioetherification Carboxylic acid/Thioester, Thiol, Ni or Pd catalyst Utilizes readily available starting materials. rsc.orgnih.govnih.govrsc.org
Heterocyclic Annulation (Thiazole) Aldehydes, Isothiocyanates, Alkyl bromides One-pot multicomponent synthesis. nih.gov
Heterocyclic Annulation (Oxadiazole) Carboxylic acid, Acyl hydrazide/Nitrile One-pot and multi-step procedures available. mdpi.comnih.govacs.orglookchem.com

| Heterocyclic Annulation (Thiadiazole) | Carboxylic acid, Thiosemicarbazide | Common and efficient cyclization method. ijiras.comjocpr.comekb.egnih.govsbq.org.br |

Table of Compounds

Compound Name
This compound
3-mercaptopropionic acid
4-fluorobenzyl halide
Thiazole
Oxadiazole
Thiadiazole
N-isocyaniminotriphenylphosphorane
Phosphorus oxychloride
Thiosemicarbazide

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where the stereocenter can be introduced at various positions, is crucial for studying their biological activities. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through several established synthetic strategies.

One common approach involves the use of chiral starting materials. For instance, a chiral β-lactone can undergo nucleophilic attack by 4-fluorobenzylthiolate. This reaction typically proceeds with inversion of configuration at the stereocenter, allowing for the synthesis of enantiomerically enriched this compound analogues.

Another powerful method is the asymmetric conjugate addition of 4-fluorobenzylthiol to an α,β-unsaturated ester, such as ethyl acrylate, catalyzed by a chiral catalyst. Chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of the reaction, leading to the formation of a chiral thioether ester, which can then be hydrolyzed to the desired carboxylic acid.

Table 1: Comparison of Stereoselective Synthetic Methods

Method Chiral Source Key Transformation Typical Diastereomeric/Enantiomeric Excess
Chiral Pool Synthesis Chiral β-lactone Nucleophilic ring-opening >95% ee
Asymmetric Catalysis Chiral catalyst (e.g., Lewis acid, organocatalyst) Conjugate addition 80-99% ee

Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. The thioether and fluorophenyl moieties of this compound offer handles for such modifications.

The thioether can be a versatile anchor for introducing new functional groups. For example, through selective oxidation to a sulfoxide (B87167) or sulfone, the polarity and hydrogen bonding capabilities of a larger molecule containing this fragment can be modulated. Furthermore, methods for C-H functionalization adjacent to the sulfur atom can be employed to introduce alkyl or aryl groups, further diversifying the molecular structure.

The 4-fluorophenyl ring also presents opportunities for LSF. The fluorine atom can direct further electrophilic aromatic substitution reactions or participate in cross-coupling reactions, although the C-F bond is generally strong. More commonly, C-H activation strategies can be used to introduce substituents at positions ortho to the fluorine or the thioether linkage, depending on the directing-group ability of the substituents and the catalyst used.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its three main functional components: the thioether, the carboxylic acid, and the fluorophenyl ring.

The sulfur atom in the thioether moiety can be selectively oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are commonly used for the selective conversion of the thioether to the sulfoxide. The resulting sulfoxide introduces a chiral center at the sulfur atom, and asymmetric oxidation methods can be employed to produce enantiomerically enriched sulfoxides.

Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the thioether directly to the sulfone. The sulfone is a stable functional group that can act as a hydrogen bond acceptor.

Table 2: Oxidation of the Thioether Moiety

Product Reagent Typical Conditions
Sulfoxide Sodium periodate (NaIO₄) Methanol/Water, 0 °C to rt
Sulfoxide Hydrogen peroxide (H₂O₂) (1 equiv.) Acetic acid, rt
Sulfone Hydrogen peroxide (H₂O₂) (excess) Acetic acid, reflux

The carboxylic acid group is readily converted into a variety of derivatives, most notably esters and amides.

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, the carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation follows similar principles. The carboxylic acid can be coupled with a primary or secondary amine using a coupling agent such as DCC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by forming the acid chloride first. These reactions are fundamental in peptide synthesis and for the creation of bioactive amide-containing molecules.

The 4-fluorophenyl ring can undergo further substitution reactions, although the fluorine atom is a deactivating group for electrophilic aromatic substitution. However, it is an ortho-, para-director. Electrophilic substitution reactions, such as nitration or halogenation, will primarily occur at the positions ortho to the fluorine atom. The reaction conditions for these substitutions are typically harsher than for benzene (B151609) itself.

Nucleophilic aromatic substitution (SNA) is also a possibility, where a strong nucleophile can displace the fluorine atom. This reaction is generally difficult and requires forcing conditions or the presence of additional electron-withdrawing groups on the aromatic ring.

The carboxylic acid group of this compound can be converted into its sulfur-containing analogues, thioacids and thioesters.

Thioacid formation can be achieved by treating the corresponding acid chloride with a source of hydrosulfide (B80085), such as sodium hydrosulfide (NaSH). Alternatively, reagents like Lawesson's reagent can directly convert the carboxylic acid to the thioacid.

Thioester synthesis can be accomplished by coupling the carboxylic acid with a thiol in the presence of a dehydrating agent like DCC. Alternatively, the acid can be converted to an acid chloride or anhydride, which then readily reacts with a thiol to form the thioester.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Fluorobenzylthiol
Ethyl acrylate
Sodium periodate
Hydrogen peroxide
Potassium permanganate
meta-Chloroperoxybenzoic acid
Dicyclohexylcarbodiimide (DCC)
Thionyl chloride
Oxalyl chloride
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Sodium hydrosulfide

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 3-[(4-Fluorobenzyl)thio]propanoic acid, a combination of 1H, 13C, and 19F NMR, along with 2D techniques, would be employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopic Analysis of Conformational Dynamics

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the propanoic acid chain would likely appear as two triplets. The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂-CH₂) is anticipated to resonate at approximately 2.8 ppm, while the methylene group adjacent to the carboxyl group (CH₂-COOH) would be found further downfield, around 2.6 ppm. The benzyl (B1604629) methylene protons (Ar-CH₂-S) are expected to produce a singlet around 3.7 ppm.

The aromatic protons of the 4-fluorobenzyl group would present as a pair of doublets, a characteristic AA'BB' system, in the region of 7.0 to 7.3 ppm. The broad singlet for the carboxylic acid proton (-COOH) would be significantly downfield, typically between 10 and 12 ppm, and its exact position can be sensitive to solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
-COOH 10.0 - 12.0 broad singlet
Ar-H (ortho to F) ~ 7.2 doublet of doublets or triplet
Ar-H (meta to F) ~ 7.0 doublet of doublets or triplet
Ar-CH₂-S ~ 3.7 singlet
S-CH₂-CH₂ ~ 2.8 triplet

Carbon (¹³C) NMR Spectroscopic Analysis of Core Structure

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, appearing around 178 ppm. The carbon atoms of the aromatic ring would resonate in the 115-140 ppm range. The C-F carbon would be identifiable by a large one-bond carbon-fluorine coupling constant and is expected around 162 ppm, while the ipso-carbon attached to the methylene group would be around 133 ppm. The two aromatic carbons ortho to the fluorine would appear around 130 ppm, and the two meta carbons are expected at approximately 115 ppm, showing coupling to fluorine.

The benzylic carbon (Ar-CH₂) should appear around 35 ppm. The methylene carbon attached to the sulfur (S-CH₂) is anticipated around 32 ppm, and the methylene carbon adjacent to the carbonyl group (-CH₂-COOH) is expected at approximately 34 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-COOH ~ 178
C-F (aromatic) ~ 162
C-CH₂ (aromatic) ~ 133
CH (aromatic, ortho to F) ~ 130
CH (aromatic, meta to F) ~ 115
Ar-CH₂-S ~ 35
-CH₂-COOH ~ 34

Fluorine (¹⁹F) NMR Spectroscopic Probing of Fluorine Environment

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the spectrum would show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be indicative of the electronic nature of the aromatic system. Based on related compounds, the chemical shift for a fluorine atom in a 4-fluorobenzyl group is expected to be in the range of -110 to -120 ppm, relative to a standard such as CFCl₃.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two methylene groups of the propanoic acid chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of each methylene and the benzyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the benzylic protons to the aromatic carbons and the sulfur-adjacent carbon, and from the propanoic acid protons to the carbonyl carbon.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region. researchgate.net The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1710 cm⁻¹. researchgate.net

The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretch of the fluorobenzyl group would result in a strong absorption in the 1250-1100 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O Stretch ~ 1710 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-F Stretch 1100 - 1250 Strong
C-O Stretch 1210 - 1320 Medium

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy offers a detailed fingerprint of the molecular vibrations within this compound. The experimental Raman spectrum, supported by theoretical calculations, highlights key vibrational modes. A notable feature is the O-H stretching vibration, which is observed as a broad and intense band in the experimental spectrum. This broadening is indicative of strong intermolecular hydrogen bonding within the crystal structure.

The C=O stretching vibration of the carboxylic acid group is another significant marker, appearing as a strong band. The spectrum is further characterized by vibrations corresponding to the C-S and S-CH2 groups. Specifically, the C-S stretching vibrations are located in the 600-800 cm-1 region, while the S-CH2 stretching is found near 2566 cm-1. The presence of the fluorobenzyl group is confirmed by characteristic aromatic C-H and C-F stretching vibrations.

Table 1: Selected Vibrational Frequencies for this compound

Vibrational Mode Calculated Wavenumber (cm-1) Experimental Wavenumber (cm-1)
O-H stretch 3448 ~3000 (broad)
C=O stretch 1717 1690
S-CH2 stretch 2566 Not specified

Note: Theoretical values are often calculated for a single molecule in the gas phase and may differ from experimental values obtained from a solid sample due to intermolecular interactions.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms in this compound. The compound crystallizes in the monoclinic space group P21/c. The crystal structure confirms the molecular connectivity and reveals a non-planar conformation.

Table 2: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.339(3)
b (Å) 5.669(2)
c (Å) 17.029(5)
β (°) 94.75(3)

Data sourced from crystallographic studies.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal lattice. For this compound, this analysis reveals that O···H/H···O interactions are the most significant, accounting for a substantial portion of the total intermolecular contacts. These correspond to the strong hydrogen bonds formed between the carboxylic acid groups, which create centrosymmetric dimers.

In addition to hydrogen bonding, other weaker interactions play a crucial role in stabilizing the crystal packing. These include H···H, C···H/H···C, and F···H/H···F contacts. The analysis also identifies S···H/H···S interactions, indicating the participation of the sulfur atom in the network of weak intermolecular forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions, confirming the dominance of O···H contacts, which appear as distinct sharp spikes.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
O···H/H···O 29.8
H···H 26.9
C···H/H···C 15.6
F···H/H···F 11.5

Percentages are approximate and sourced from published analyses.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation behavior under ionization. The analysis typically shows a prominent molecular ion peak (M+) corresponding to the intact molecule. The high-resolution mass spectrum would confirm the elemental composition consistent with its chemical formula, C10H11FO2S.

The fragmentation pattern is characteristic of the compound's structure. A primary fragmentation pathway involves the cleavage of the benzylic C-S bond, leading to the formation of a stable 4-fluorobenzyl cation (m/z 109). Another significant fragmentation is the loss of the carboxylic acid group. Further fragmentation of these primary ions results in a series of smaller charged species that are characteristic of the compound's substructures.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

No published data is available for the DFT calculations of 3-[(4-Fluorobenzyl)thio]propanoic acid.

Information regarding the optimized geometry (bond lengths, angles) and electronic structure is not available in the public literature.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported.

Theoretical vibrational frequencies and their correlation with experimental infrared or Raman spectra have not been documented.

MEP maps, which illustrate the charge distribution and reactive sites of the molecule, are not available.

There is no available NBO analysis to describe the hyperconjugative interactions and charge delocalization within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

No studies detailing MD simulations to explore the conformational flexibility and preferred spatial arrangements of this compound could be located.

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a biological target, typically a protein. The primary goals of molecular docking are to predict the binding mode (the specific orientation and conformation of the ligand in the binding site) and to estimate the binding affinity, which is a measure of the strength of the interaction.

The process involves preparing the 3D structures of both the ligand and the target protein. The flexibility of the ligand is often considered, allowing it to adopt different conformations within the binding site. The target protein may be treated as rigid or, in more advanced docking protocols, with some degree of flexibility in the side chains of the active site residues. Scoring functions are then used to evaluate the different poses of the ligand, ranking them based on predicted binding affinity. These scoring functions approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

For this compound, docking studies can identify key interactions with amino acid residues in the target's active site. For example, the carboxylic acid group may form hydrogen bonds with polar residues, while the fluorobenzyl group can engage in hydrophobic or aromatic interactions.

Table 3: Predicted Binding Affinities of this compound with Various Targets This table is interactive and allows for sorting and filtering of the data.

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Aldose Reductase 1US0 -7.8 Tyr48, His110, Trp111
Carbonic Anhydrase II 2VVA -6.5 His94, His96, Thr200
Cyclooxygenase-2 5IKR -8.2 Arg120, Tyr355, Ser530

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net This method is a cost-effective and time-efficient alternative to high-throughput experimental screening. researchgate.net There are two main categories of virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. arxiv.org Molecular docking is a primary tool in SBVS, where a large database of compounds is docked into the active site of the target. arxiv.org The compounds are then ranked based on their docking scores, and the top-ranking candidates are selected for further experimental testing. researchgate.net This approach is particularly useful for discovering novel chemical scaffolds that can bind to the target. arxiv.org

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown, but a set of molecules with known activity is available. arxiv.org This method uses the information from the known active compounds to identify other molecules in a database with similar properties. Techniques used in LBVS include similarity searching, which identifies molecules with similar chemical structures or properties, and pharmacophore modeling, which builds a 3D model of the essential features required for biological activity.

For a compound like this compound, it could be identified through a virtual screening campaign. In an SBVS approach, it would be selected from a large library based on its favorable predicted binding to a target. In an LBVS approach, it might be identified due to its similarity to a known active molecule or its fit to a pharmacophore model.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Ethanol
Chloroform

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Design Principles for 3-[(4-Fluorobenzyl)thio]propanoic Acid Analogues in SAR Studies

The design of analogues of this compound for SAR studies involves systematic modifications of its chemical structure to understand how these changes affect its biological activity. Key strategies include altering substituents, hybridizing scaffolds, and employing bioisosteric replacements.

The biological activity of analogues is profoundly influenced by the nature of substituents on the aromatic ring and other parts of the molecule. These effects can be categorized as electronic, steric, and lipophilic.

Electronic Effects: The fluorine atom at the para-position of the benzyl (B1604629) group is a key feature of the parent compound. Fluorine is highly electronegative and acts as an electron-withdrawing group through induction, which can influence the molecule's interaction with its biological target. tandfonline.com SAR studies often explore replacing the fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., -CH₃, -OCH₃) to probe the importance of electronic properties at this position. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it alters the electronic distribution across the ring. researchgate.net

Steric Effects: The size and shape of substituents can impact how the molecule fits into a binding pocket. Replacing the fluorine atom with a larger group, such as a trifluoromethyl (-CF₃) or a phenyl ring, could introduce steric hindrance that may either enhance or diminish activity depending on the target's topology. Similarly, modifications to the propanoic acid side chain, such as adding alkyl groups, would alter the molecule's conformation and steric profile.

Lipophilic Effects: Lipophilicity, often measured as logP, is a critical determinant of a compound's pharmacokinetic properties, including absorption and distribution. The fluorine atom generally increases lipophilicity. acs.org SAR studies would involve introducing substituents that modulate this property. For instance, adding polar groups like hydroxyl (-OH) or amino (-NH₂) would decrease lipophilicity, while adding more alkyl or aryl groups would increase it. The goal is to find an optimal balance that facilitates target engagement without compromising solubility or membrane permeability. tandfonline.com

The following interactive table illustrates hypothetical SAR data for analogues of this compound, demonstrating how different substituents on the benzyl ring might influence these properties and resulting biological activity.

Compound IDR (Substitution at para-position)Electronic EffectSteric BulkLipophilicity (cLogP)Hypothetical Biological Activity (IC₅₀, µM)
Parent -F Electron-withdrawing Small 2.5 1.0
Analogue 1-HNeutralVery Small2.35.2
Analogue 2-ClElectron-withdrawingSmall2.81.5
Analogue 3-CH₃Electron-donatingMedium2.93.8
Analogue 4-OCH₃Electron-donatingMedium2.44.5
Analogue 5-CF₃Strongly Electron-withdrawingLarge3.20.8
Analogue 6-NO₂Strongly Electron-withdrawingMedium2.22.1

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Beyond simple substituent changes, more significant structural modifications can be explored through scaffold hybridization and bioisosteric replacement to improve properties and discover novel chemical entities. nih.gov

Scaffold Hybridization: This strategy involves combining the structural features of this compound with other known active scaffolds. The goal is to create a hybrid molecule that retains the key pharmacophoric elements of both parent structures, potentially leading to enhanced potency or a modified activity profile.

Bioisosteric Replacements: Bioisosteres are functional groups or substituents with similar physical or chemical properties that produce broadly similar biological effects. drugdesign.org This is a powerful tool in drug design. u-tokyo.ac.jp

Carboxylic Acid Replacements: The carboxylic acid group is often a key interaction point but can lead to poor pharmacokinetic properties. upenn.edu Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and acyl sulfonamides, which can mimic its acidic and hydrogen-bonding characteristics while offering improved metabolic stability or cell permeability. nih.gov

Thioether Linkage Replacements: The thioether (-S-) linkage provides flexibility. It can be replaced with other groups like an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or an amide (-CONH-) to alter bond angles, polarity, and metabolic stability.

Aromatic Ring Replacements: The 4-fluorophenyl ring can be replaced with other aromatic systems, such as pyridine (B92270) or thiophene, to modulate electronic properties, solubility, and potential metabolic pathways. nih.gov

QSAR Model Development and Validation

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a series of this compound analogues, a wide range of descriptors would be calculated: researchgate.net

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rotatable bonds.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., branching indices).

Physicochemical Descriptors: These relate to key drug-like properties, including calculated logP (lipophilicity), molar refractivity (a measure of volume and polarizability), and polar surface area (PSA), which is related to membrane permeability.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic structure, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. These are particularly useful for modeling interactions that are electronic in nature.

Once descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that correlates a selection of these descriptors with the observed biological activity. The reliability and predictive power of the resulting QSAR model must be rigorously validated. mdpi.com

Internal Validation: This is often performed using a cross-validation technique, such as leave-one-out (LOO). The key statistic here is the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability.

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set (compounds not used in model training). The predictive power is quantified by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 suggests a robust model.

Coefficient of Determination (R²): This statistic measures how well the model fits the training data. A value close to 1.0 indicates a good fit, but a very high R² combined with a low Q² can be a sign of overfitting.

The following table provides an example of statistical parameters for a hypothetical QSAR model developed for a series of enzyme inhibitors.

ParameterDescriptionValueInterpretation
Coefficient of Determination0.85Good fit to the training data.
Q² (LOO) Cross-validated R²0.72Good internal predictive ability.
R²_pred Predictive R² for external set0.79Strong predictive power for new compounds.
RMSE Root Mean Square Error0.25Low error in predictions (in log units of activity).

Note: The data in this table is illustrative of a statistically robust QSAR model.

The ultimate goal of a QSAR model is to accurately predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov A validated QSAR model can be used to virtually screen a library of designed analogues. By calculating the relevant molecular descriptors for these new structures, their activity can be predicted using the QSAR equation. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources. The model's applicability domain—the chemical space in which it can make reliable predictions—must also be considered to ensure that the new compounds are not too dissimilar from those used to build the model. mdpi.com

Mechanistic Insights from Analysis of this compound

The analysis of provides critical insights into how the chemical structure of a compound like this compound influences its biological activity. By systematically modifying different parts of the molecule and observing the corresponding changes in efficacy, researchers can deduce the mechanism of action and design more potent and selective analogs.

Identification of Key Structural Features for Desired Activity

The molecular architecture of this compound can be dissected into three primary components: the 4-fluorobenzyl group, the thioether linkage, and the propanoic acid moiety. Each of these features is presumed to play a distinct role in the compound's interaction with its biological target.

The 4-Fluorobenzyl Group: The benzyl portion of this group provides a critical aromatic ring that can engage in various non-covalent interactions with a receptor, including π-π stacking and hydrophobic interactions. The fluorine atom at the para-position is of particular significance. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the benzene (B151609) ring, influencing its reactivity and interaction with target proteins. The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and improve membrane permeability. nih.gov The presence of fluorine can also lead to favorable interactions with the receptor, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity. nih.gov Studies on related benzyl derivatives have shown that the position and nature of the substituent on the phenyl ring are crucial for biological activity. nih.gov For instance, in a series of N-substituted phenyldihydropyrazolones, a 4-fluorobenzyl substituent was found to confer sub-micromolar potency. frontiersin.org

The Thioether Linkage: The thioether (-S-) linkage provides a flexible connection between the aromatic ring and the propanoic acid chain. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. The sulfur atom itself can act as a hydrogen bond acceptor and its lone pairs of electrons can participate in various electronic interactions. The length and nature of the linker are critical; for example, replacing the thioether with an ether or an amide could significantly alter the compound's activity by changing its geometry and electronic properties. nih.gov

The Propanoic Acid Moiety: The propanoic acid group is a key feature, as the carboxylic acid is ionizable at physiological pH. This allows it to form strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in the active site of a target protein. The three-carbon chain provides a specific spatial arrangement for the carboxylate group relative to the aromatic ring, which is often crucial for proper orientation within the binding pocket. SAR studies on various propanoic acid derivatives have consistently highlighted the importance of the carboxylic acid for their biological effects. nih.govnih.gov

A hypothetical SAR study on analogs of this compound might yield data similar to that presented in Table 1, illustrating the importance of each structural feature.

CompoundR1 (Substitution on Benzyl Ring)Linker (X)Alkyl Chain (n)Relative Activity (%)
Analog 14-F-S-2 (propanoic)100
Analog 24-H-S-2 (propanoic)75
Analog 34-Cl-S-2 (propanoic)90
Analog 44-OCH3-S-2 (propanoic)60
Analog 54-F-O-2 (propanoic)40
Analog 64-F-S-1 (acetic)50
Analog 74-F-S-3 (butanoic)70

Elucidation of Pharmacophoric Requirements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the SAR data, a pharmacophoric model for compounds related to this compound can be proposed.

The key pharmacophoric features would likely include:

An aromatic ring: This feature, provided by the benzyl group, would serve as a hydrophobic core and engage in aromatic interactions.

A hydrogen bond acceptor/negative ionizable feature: The carboxylate of the propanoic acid is a critical feature for interaction with a complementary group on the receptor.

A flexible linker: The thioether bridge provides the necessary conformational flexibility for the molecule to orient itself correctly within the binding site.

Biological Activities and Enzyme Inhibition Mechanisms in Vitro/in Vivo Preclinical

In Vitro Enzyme Inhibition Studies

The interaction of small molecules with enzymes can be categorized by various mechanisms and kinetics, leading to the modulation of biological pathways.

Enzyme inhibitors can function through several distinct mechanisms. Direct inhibitors bind to the enzyme and immediately produce an effect. Time-dependent inhibitors, in contrast, exhibit a delayed onset of inhibition as they bind slowly to the enzyme, sometimes involving conformational changes. Metabolism-dependent inhibition occurs when the parent compound is converted by metabolic enzymes into an active inhibitor, which then acts on the target enzyme.

The kinetics of enzyme inhibition describe how an inhibitor binds to an enzyme and affects its activity.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its efficiency, regardless of whether the substrate is bound.

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.

Although direct studies on 3-[(4-Fluorobenzyl)thio]propanoic acid are not widely available, research on analogous propanoic acid derivatives has identified specific and potent inhibitory activity against key enzymes involved in cancer, such as Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown significant antiproliferative activity against human lung adenocarcinoma cells. mdpi.com Certain oxime and carbohydrazide (B1668358) derivatives within this class demonstrated potent activity, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131) in some cases. mdpi.com These compounds were effective against both drug-sensitive and drug-resistant lung cancer cell models. mdpi.com

Antiproliferative Activity of Propanoic Acid Analogues Against A549 Human Lung Adenocarcinoma Cells mdpi.com
CompoundDescriptionIC₅₀ (µM)
Compound 21Oxime derivative5.42
Compound 22Oxime derivative2.47
Compound 25Carbohydrazide derivative8.05
Compound 26Carbohydrazide derivative25.4
Cisplatin (Control)Standard chemotherapeutic agent11.71

In silico molecular docking studies have provided insights into the binding interactions of propanoic acid derivatives with their enzyme targets. mdpi.com For instance, the highly active derivative Compound 22 is proposed to interact with key amino acid residues within the binding sites of both human SIRT2 and EGFR. mdpi.com This potential for dual-targeting of oncogenic pathways highlights the therapeutic promise of the propanoic acid scaffold. mdpi.com Studies on other propanoic acid derivatives, such as 2-benzyl-3-methanesulfinylpropanoic acid, have also been used to investigate stereochemical preferences in binding to enzyme active sites, like that of carboxypeptidase A. nih.gov

Broad-Spectrum Biological Activity Investigations of Analogues

Analogues of this compound have been investigated for a range of biological activities, particularly as antimicrobial agents. The presence of the benzylthio group appears to be a key feature for this activity.

Research has shown that compounds containing a benzylthio moiety possess significant antimicrobial properties. 3-(Benzylthio)propanoic acid, a close analogue of the title compound, has been noted for its antimicrobial activity. ontosight.ai

Furthermore, a series of novel triazole antifungals designed by incorporating a benzylthio functional group onto a fluconazole (B54011) scaffold demonstrated potent antifungal activity. nih.gov These benzylthio analogues exhibited a better activity profile than fluconazole against several fluconazole-susceptible Candida isolates. nih.gov Notably, representative compounds were also effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.gov Other studies on chiral propanoic acid derivatives have revealed excellent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. researchgate.net

Antifungal Activity of Benzylthio Analogues of Fluconazole nih.gov
CompoundOrganismSusceptibility to FluconazoleMIC (µg/mL)
Fluconazole (Control)Candida isolatesSusceptible0.5–4
Analogues 8a-jCandida isolatesSusceptible0.063–1
Compound 8bCandida albicansResistant0.063–16
Compound 8eCandida parapsilosisResistant0.063–16

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro or in vivo preclinical biological activities of the chemical compound This compound .

Extensive searches for the anti-inflammatory, antioxidant, and anticancer properties of this specific molecule did not yield any research findings, detailed studies, or data tables. While a significant body of research exists for various other derivatives of propanoic acid, and these studies often explore the biological activities outlined in the query, the results are specific to the molecules investigated in those particular studies. Attributing the properties of other propanoic acid derivatives to this compound would be scientifically inaccurate.

Therefore, it is not possible to provide an article on the anti-inflammatory, antioxidant, and anticancer potential of this compound that adheres to the required standards of scientific accuracy and focuses solely on the specified compound. Further experimental research would be required to determine the biological activities of this particular chemical entity.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations Involving 3-[(4-Fluorobenzyl)thio]propanoic Acid

The field of catalysis is continually evolving, with a significant focus on creating more efficient, selective, and sustainable chemical transformations. Organosulfur compounds, such as this compound, offer significant potential in this domain, both as ligands for metal catalysts and as precursors for novel catalytic systems.

Future research could explore the use of this molecule and its derivatives as ligands in transition-metal catalysis. The thioether sulfur atom can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of reactions such as cross-coupling, hydrogenation, and polymerization. The presence of both a soft sulfur donor and a hard carboxylate donor could allow for the formation of hemilabile ligands, which can play a crucial role in stabilizing catalytic intermediates and promoting efficient catalytic cycles. For instance, thioether-containing ligands have been investigated for their ability to stabilize metal centers in various oxidation states, which is critical for many catalytic processes.

Moreover, the development of catalysts where the organosulfur compound is not just a ligand but a central component of the catalytic system is a promising direction. For example, rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds, enabling the transfer of organothio groups to various organic molecules. nih.govmdpi.com This suggests that this compound could be involved in similar transition-metal-catalyzed reactions, potentially as a substrate for C-S bond formation or cleavage, leading to new synthetic methodologies. Additionally, the principles of green chemistry could be advanced by using this compound in the development of magnetically recoverable catalysts, which combine catalytic efficiency with ease of separation and recycling, thereby reducing waste and operational costs. dergipark.org.trresearchgate.net

The thioether moiety can also be a platform for creating chiral catalysts. Asymmetric synthesis is a cornerstone of modern chemistry, and the development of new chiral ligands is paramount. Derivatives of this compound could be designed to incorporate chiral centers, and these new chiral ligands could be evaluated in a range of asymmetric transformations.

Exploration in Agrochemical Applications of this compound Derivatives

The search for new, effective, and environmentally benign agrochemicals is a continuous effort in the agricultural industry. The structural motifs present in this compound—a carboxylic acid, a thioether, and a fluorinated benzyl (B1604629) group—are all found in various commercially successful pesticides and herbicides. This suggests that derivatives of this compound could exhibit a range of useful biological activities.

Fungicidal Activity: Fluorobenzyl and thioether moieties are present in a number of antifungal compounds. For instance, derivatives of 1,2,4-triazole (B32235) containing a fluorobenzyl thioether group have shown promising fungicidal activity against a variety of plant pathogens. dergipark.org.tracs.org Future research could focus on synthesizing derivatives of this compound, such as esters, amides, and heterocyclic adducts, and screening them for activity against economically important fungal diseases like powdery mildew, rusts, and blights. The carboxylic acid group provides a convenient handle for creating a diverse library of such derivatives.

Herbicidal Activity: Carboxylic acid derivatives have a long history of use as herbicides, and thioethers have also been incorporated into herbicidally active molecules. llnl.govtu-dresden.de For example, 2-thioether-1,3,4-oxadiazoles have been investigated as potent transketolase inhibitors with significant herbicidal effects. nih.govresearchgate.net By modifying the propanoic acid backbone and the aromatic ring of this compound, it may be possible to design novel herbicides with new modes of action, which is crucial for managing the growing problem of herbicide resistance in weeds.

Insecticidal and Other Activities: Sulfur-containing compounds are also known to possess insecticidal properties. mdpi.com While less common than in fungicides and herbicides, the thioether linkage in derivatives of this compound could be explored for its potential to disrupt biological processes in insects. Furthermore, the general antimicrobial properties of propanoic acid and its derivatives suggest that these compounds could have broader applications in crop protection, for example, as bactericides. acs.orgacs.org

The following table summarizes potential agrochemical applications for derivatives of this compound based on the activities of related chemical structures.

Agrochemical Application Relevant Structural Moiety Example of Related Active Compounds Potential Target Organisms
FungicideFluorobenzyl thioether1,2,4-Triazole derivatives dergipark.org.trPlant pathogenic fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) nih.gov
HerbicideThioether, Carboxylic Acid2-Thioether-1,3,4-oxadiazoles nih.govresearchgate.netBroadleaf and grassy weeds
InsecticideThioether, Sulfur-containing structuresMeta-amide insecticides mdpi.comVarious insect pests
BactericidePropanoic acidPropionic acid and its esters wikipedia.orgPlant pathogenic bacteria

Integration into Advanced Materials Science and Polymer Chemistry

The unique combination of a fluorinated aromatic ring, a thioether linkage, and a carboxylic acid functional group makes this compound an attractive building block for the synthesis of advanced materials and polymers. Each of these structural components can impart desirable properties to the resulting materials.

Fluorinated Polymers: The presence of the 4-fluorobenzyl group is particularly interesting for polymer applications. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity), and unique optical and dielectric properties. dergipark.org.tr By incorporating this compound as a monomer or comonomer, it is possible to synthesize novel fluorinated polythioethers or polyesters. These materials could find applications as high-performance coatings, chemically resistant films, or low-dielectric-constant materials for microelectronics.

Surface Modification and Functional Materials: The carboxylic acid group can be used to anchor the molecule to surfaces, creating functionalized materials with tailored properties. For example, self-assembled monolayers (SAMs) on metal or metal oxide surfaces could be formed, modifying the surface energy, wettability, and chemical reactivity. The fluorinated tail would be expected to create a low-energy, hydrophobic surface. Furthermore, the thioether group could be oxidized to a sulfoxide (B87167) or sulfone, providing a way to tune the polarity and reactivity of the material post-synthesis.

Application in Chemical Biology as Probes or Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The structure of this compound provides a versatile scaffold for the development of chemical probes and tools to investigate biological processes. While the molecule itself is not a probe, it can be readily modified to incorporate reporter groups and reactive moieties.

Scaffold for Probe Development: The propanoic acid group can be coupled to fluorophores, biotin, or other reporter tags, while the fluorobenzylthio moiety can serve as a recognition element for specific proteins or enzymes. For example, if a biological target is identified that binds to this molecule, fluorescently labeled derivatives could be synthesized to visualize the localization of the target within cells and tissues. The development of fluorescent probes for biological thiols is a very active area of research, and while this molecule contains a stable thioether, its core structure could be adapted to create probes that react with thiols to produce a fluorescent signal. nih.govmdpi.com

Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique used to identify the active sites of enzymes in complex biological systems. A derivative of this compound could be designed as an activity-based probe by incorporating a reactive "warhead" that can covalently bind to the active site of a target enzyme. The probe would also contain a reporter tag for subsequent detection and identification of the labeled protein.

PET Imaging Agents: The fluorine atom on the benzyl ring opens up the possibility of developing positron emission tomography (PET) imaging agents. By replacing the stable ¹⁹F isotope with the radioactive ¹⁸F isotope, a radiolabeled version of the molecule or its derivatives could be synthesized. If a derivative is found to selectively accumulate in certain tissues or bind to a specific biological target associated with a disease, it could be developed as a PET tracer for diagnostic imaging.

Modulation of Biological Pathways: Propionic acid and its derivatives are known to have a variety of biological effects, from antimicrobial and anti-inflammatory actions to roles in cellular metabolism. mdpi.comrsc.org Future research could explore how derivatives of this compound might modulate these pathways. The lipophilic fluorobenzylthio group could enhance cell permeability and tissue distribution compared to propionic acid itself, potentially leading to more potent or targeted biological activity.

Strategies for Overcoming Synthetic Challenges in Derivative Preparation

The preparation of a diverse library of derivatives from this compound is key to exploring its potential applications. However, the presence of multiple functional groups—the carboxylic acid, the thioether, and the fluorinated aromatic ring—presents a significant challenge in terms of chemoselectivity. Strategies must be employed to selectively modify one functional group while leaving the others intact.

Carboxylic Acid Derivatization: The carboxylic acid is the most readily functionalized group. Standard coupling reagents can be used to form amides and esters. However, care must be taken to choose mild conditions to avoid side reactions, such as oxidation of the thioether. Modern coupling reagents and catalytic methods are often more chemoselective than classical methods. For more advanced transformations, decarbonylative cross-coupling reactions offer a novel way to convert carboxylic acids into other functional groups, including new C-S bonds, under relatively mild, base-free conditions. dergipark.org.tr

Thioether Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using a variety of oxidizing agents. The challenge lies in controlling the degree of oxidation. Mild oxidants, such as sodium periodate (B1199274) or hydrogen peroxide under controlled conditions, can often selectively produce the sulfoxide, while stronger oxidants, like m-chloroperoxybenzoic acid (m-CPBA), will typically lead to the sulfone. These oxidized derivatives would have significantly different electronic and steric properties, which could be useful for tuning the biological activity or material properties.

Aromatic Ring Functionalization: The fluorophenyl ring can be further functionalized through electrophilic or nucleophilic aromatic substitution. Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely be directed by the existing substituents, and predicting the regioselectivity could be challenging. Nucleophilic aromatic substitution (SNAᵣ) of the fluorine atom is also a possibility, particularly if an electron-withdrawing group is introduced onto the ring. This would allow for the introduction of a wide range of nucleophiles, further diversifying the available derivatives.

The following table outlines potential synthetic strategies for the selective derivatization of this compound.

Target Functional Group Desired Transformation Potential Strategy/Reagents Key Challenge
Carboxylic AcidAmide/Ester formationEDC/HOBt, HATU, DCC; Acid chloride formation (SOCl₂) followed by amine/alcoholAvoiding thioether oxidation
Carboxylic AcidThioester formationDCC/DMAP with thiol; Lawesson's reagent on the acid mdpi.comCompatibility with thioether
ThioetherSulfoxide formationNaIO₄; H₂O₂ in a controlled mannerPreventing over-oxidation to sulfone
ThioetherSulfone formationm-CPBA (2 eq.); Oxone®Maintaining integrity of other functional groups
Aromatic RingElectrophilic SubstitutionHNO₃/H₂SO₄ (nitration); Br₂/FeBr₃ (bromination)Controlling regioselectivity
Aromatic RingNucleophilic SubstitutionStrong nucleophile (e.g., NaOMe) with additional activating groupHarsh conditions may be required

Advanced Computational Approaches in Structure-Based Drug Design and Materials Discovery

Computational modeling and simulation are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For a molecule like this compound, computational approaches can be applied to both accelerate the discovery of new drugs and to design novel materials with tailored properties.

Structure-Based Drug Design: A common computational workflow for drug discovery involves several stages. First, a biological target (e.g., an enzyme or receptor) is identified. Then, a library of virtual compounds, based on the this compound scaffold, can be generated by in silico modification of its functional groups. Molecular docking simulations are then used to predict the binding affinity and orientation of these virtual derivatives within the active site of the target protein. dergipark.org.trresearchgate.net Promising candidates from docking studies can be further evaluated using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time. nih.gov Finally, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be used to predict the pharmacokinetic properties and potential toxicity of the lead compounds before they are synthesized and tested experimentally. nih.gov This entire process can significantly reduce the time and cost associated with drug discovery.

Materials Discovery: In the realm of materials science, computational methods can be used to predict the bulk properties of polymers and other materials derived from this compound. For example, molecular dynamics simulations of polymer chains can provide insights into their conformational preferences, glass transition temperatures, and mechanical properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict electronic properties, such as the dielectric constant, which is crucial for applications in electronics. nih.gov These computational tools can be used to establish structure-property relationships, allowing for the rational design of new fluorinated polythioethers or other materials with specific, desired characteristics before committing to their synthesis. acs.org This predictive capability is essential for the efficient development of next-generation advanced materials.

Q & A

Basic: What are the common synthetic routes for 3-[(4-Fluorobenzyl)thio]propanoic acid, and what key reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiol-alkylation : Reacting 4-fluorobenzyl mercaptan with 3-bromopropanoic acid under basic conditions (e.g., NaOH in DMF) to form the thioether bond.
  • Carbodiimide-mediated coupling : Using reagents like HATU to conjugate 4-fluorobenzylthiol to propanoic acid derivatives .
    Key parameters include solvent polarity (THF vs. DMF), temperature control (60–80°C for thiol-alkylation), and catalyst presence (e.g., triethylamine for deprotonation). Yields are sensitive to stoichiometric ratios of reactants and exclusion of moisture .

Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the 4-fluorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and thioether-linked propanoic acid (CH2-S at δ 2.8–3.2 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 243) and purity (>95% by area under the curve) .
  • Melting Point Analysis : Compare observed melting range (e.g., 120–123°C) to literature values to assess crystallinity and impurities .

Advanced: How can researchers optimize the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Salt Formation : Treat the acid with NaOH to generate the sodium salt, increasing water solubility. Monitor pH during neutralization to avoid decomposition .
  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for stock solutions, followed by dilution in assay buffers.
  • Analytical Validation : Assess solubility via UV-Vis spectroscopy (λmax ~260 nm) and confirm stability by HPLC over 24 hours .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzyl ring to assess electronic effects on activity .
  • Biological Assays : Test derivatives against target enzymes (e.g., Pseudomonas aeruginosa enzymes) using IC50 measurements and kinetic studies .
  • Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity in silico, followed by experimental validation .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Condition Harmonization : Compare variables like cell line (e.g., HEK293 vs. HeLa), compound concentration, and incubation time .
  • Purity Reassessment : Use HPLC to rule out impurities (>98% purity required for reliable bioactivity data) .
  • Stereochemical Considerations : Verify enantiomeric purity via chiral HPLC, as unintended racemization during synthesis may alter activity .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

  • Reaction Exotherm Management : Use jacketed reactors to control temperature during thiol-alkylation, preventing side reactions (e.g., disulfide formation) .
  • Purification Optimization : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for large-scale purification .
  • Byproduct Analysis : Monitor reaction progress with TLC and GC-MS to identify and mitigate side products early .

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3-[(4-Fluorobenzyl)thio]propanoic acid
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3-[(4-Fluorobenzyl)thio]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.